molecular formula C18H14N2O4S2 B2368244 N,N-dimethyl-2-oxo-1-(thiophene-2-carbonyl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide CAS No. 881477-41-4

N,N-dimethyl-2-oxo-1-(thiophene-2-carbonyl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide

Cat. No. B2368244
CAS RN: 881477-41-4
M. Wt: 386.44
InChI Key: WDPIDEJKDOZOAF-UHFFFAOYSA-N
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Description

“N,N-dimethyl-2-oxo-1-(thiophene-2-carbonyl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide” is a chemical compound. It is an indole derivative, and indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .


Synthesis Analysis

The synthesis of indole derivatives often involves the use of 1H-indole-2-carboxylic acid as a starting material . The structure of the synthesized sulfonamide-based indole derivatives can be confirmed by 1H NMR and LCMS Spectroscopy .


Molecular Structure Analysis

The molecular formula of this compound is C18H14N2O4S2, and it has a molecular weight of 386.44. Indole is a heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S .


Chemical Reactions Analysis

The chemical reactions involving indole derivatives are diverse. For instance, the Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can produce aminothiophene derivatives .


Physical And Chemical Properties Analysis

Indole is a colorless crystalline solid with a melting point of 52 °C and a boiling point of 253 °C at 762 mm . The physical and chemical properties of the specific compound “N,N-dimethyl-2-oxo-1-(thiophene-2-carbonyl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide” are not available in the resources.

Scientific Research Applications

1. Ocular Hypotensive Agents

  • Research on derivatives of benzo[b]thiophene-2-sulfonamide, including 6-hydroxybenzo[b]thiophene-2-sulfonamide, demonstrates their potential as topically active inhibitors of ocular carbonic anhydrase, useful in treating glaucoma. Clinical trials on these compounds indicated their potency as ocular hypotensive agents (Graham et al., 1989).

2. Fluorescent Probe for Detection in Water Samples

  • The development of a reaction-based fluorescent probe using similar sulfonamide structures, including N-butyl-4-amino-1,8-naphthalimide as a fluorophore, for discriminating thiophenols over aliphatic thiols. This highlights its application in environmental and biological sciences for sensitive and selective detection of toxic benzenethiols (Wang et al., 2012).

3. Potential Biologically Active Compounds

  • Synthesis of new indole derivatives, including 2,3-dimethylindole, by reacting with N-(4-oxocyclohexa-2,5-dien-ylidene)arylsulfon(aroyl)amides, indicates the potential of these compounds in exhibiting various biological activities such as glutamyl endopeptidase II inhibition and membrane integrity agonist (Avdeenko et al., 2020).

4. Antiproliferative Agents

  • The design and synthesis of N,N-dimethylbenzenesulfonamide derivatives, including novel pyridine, thiophene, and thiazole derivatives, have been explored for their antiproliferative activity against human breast cancer cells. This research underlines the potential of these compounds in cancer therapy (Bashandy et al., 2014).

5. Enzyme Inhibitory Potential

  • Studies on the enzyme inhibitory potential of sulfonamides with benzodioxane and acetamide moieties suggest their substantial inhibitory activity against enzymes like acetylcholinesterase and glucosidase. This research contributes to understanding their role in medical applications such as neurodegenerative diseases (Abbasi et al., 2019).

6. Role in Drug Discovery

  • Sulfonamides, including those with a structure similar to N,N-dimethyl-2-oxo-1-(thiophene-2-carbonyl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide, are significant in drug discovery. They exhibit a wide range of pharmacological activities, including antibacterial, anti-cancer, and anti-neuropathic pain, highlighting their importance in pharmaceutical research (Ghomashi et al., 2022).

Future Directions

Indole derivatives have diverse biological activities and have immense potential to be explored for newer therapeutic possibilities . The spread of antimicrobial resistance has been declared in the top 10 global major health risks by WHO, and indole derivatives could play a role in addressing this issue .

properties

IUPAC Name

N,N-dimethyl-2-oxo-1-(thiophene-2-carbonyl)benzo[cd]indole-6-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O4S2/c1-19(2)26(23,24)15-9-8-13-16-11(15)5-3-6-12(16)17(21)20(13)18(22)14-7-4-10-25-14/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDPIDEJKDOZOAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=C2C=CC=C3C2=C(C=C1)N(C3=O)C(=O)C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-dimethyl-2-oxo-1-(thiophene-2-carbonyl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide

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